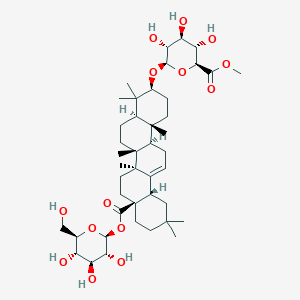
Chikusetsusaponin-IVa methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chikusetsusaponin-IVa methyl ester is a triterpenoid saponin. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
1. Ovarian Cancer Treatment
CSME exhibits significant anti-proliferative effects against ovarian cancer cell lines, specifically A2780 and HEY. Studies have shown that CSME induces G1 cell cycle arrest and promotes apoptosis by downregulating cyclin D1, CDK2, and CDK6 while increasing the expression of pro-apoptotic markers such as Bax and cleaved PARP. The compound also inhibits migration and invasion by decreasing the activity of matrix metalloproteinases (MMP2 and MMP9) .
2. Inhibition of Wnt/β-Catenin Pathway
Research indicates that CSME acts as a novel inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in various cancers. It disrupts β-catenin translocation to the nucleus, thereby inhibiting its transcriptional activity on target genes like cyclin D1 . This mechanism highlights its potential as a therapeutic agent in colorectal cancer.
3. Breast Cancer Applications
Recent studies have explored the use of CSME in combination therapies for breast cancer. A hybrid-cell membrane-coated nanocomplex loaded with CSME has shown promise in enhancing therapeutic efficacy against breast cancer cells when used alongside photodynamic therapy . This suggests a synergistic effect that could improve treatment outcomes.
4. Endometrial Cancer
CSME has also been investigated for its effects on endometrial carcinoma, where it promotes reactive oxygen species (ROS) production, leading to increased apoptosis in cancer cells. This mechanism involves the suppression of the MAPK signaling pathway, indicating its potential as a therapeutic option for endometrial cancer .
Anti-Inflammatory Effects
CSME has demonstrated significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages stimulated with lipopolysaccharides (LPS). The compound reduces nitric oxide (NO) and prostaglandin E2 (PGE2) production through downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This suggests that CSME could be valuable in treating inflammatory diseases.
Summary of Research Findings
Propiedades
Número CAS |
58546-61-5 |
|---|---|
Fórmula molecular |
C43H68O14 |
Peso molecular |
809 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C43H68O14/c1-38(2)15-17-43(37(52)57-35-31(49)28(46)27(45)23(20-44)54-35)18-16-41(6)21(22(43)19-38)9-10-25-40(5)13-12-26(39(3,4)24(40)11-14-42(25,41)7)55-36-32(50)29(47)30(48)33(56-36)34(51)53-8/h9,22-33,35-36,44-50H,10-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32+,33-,35-,36+,40-,41+,42+,43-/m0/s1 |
Clave InChI |
XPORLJWHBRUXGD-HWIUFREPSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















